

Application Note: NMR Characterization of N-methyl-5-phenyl-3-isoxazolecarboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-methyl-5-phenyl-3-isoxazolecarboxamide

Cat. No.: B171521

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the comprehensive NMR characterization of **N-methyl-5-phenyl-3-isoxazolecarboxamide**, a key structural motif in medicinal chemistry. The protocols cover one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Predicted spectral data, based on analogous structures, are presented in tabular format to guide spectral interpretation. Additionally, graphical representations of the experimental workflow and key structural correlations are provided to facilitate understanding.

Introduction

N-methyl-5-phenyl-3-isoxazolecarboxamide belongs to the isoxazole class of heterocyclic compounds, which are of significant interest in drug discovery due to their diverse biological activities.^{[1][2][3]} Accurate structural elucidation and characterization are paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution.^[4] This application note outlines the standard procedures for acquiring and interpreting the NMR data for **N-methyl-5-phenyl-3-isoxazolecarboxamide**.

Predicted NMR Spectral Data

While experimental data for the exact title compound is not readily available in the searched literature, the following ^1H and ^{13}C NMR data are predicted based on the analysis of structurally related compounds, such as 5-methyl-3-phenylisoxazole-4-carboxamide derivatives and other substituted isoxazoles.^{[1][5][6][7]} These tables serve as a guide for the expected chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ^1H NMR Data for **N-methyl-5-phenyl-3-isoxazolecarboxamide**

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Phenyl H (ortho)	7.80 - 7.90	m	-	2H
Phenyl H (meta, para)	7.40 - 7.55	m	-	3H
Isoxazole H4	6.80	s	-	1H
NH	6.50 - 7.00	br s	-	1H
N-CH ₃	3.05	d	~5.0	3H

Table 2: Predicted ^{13}C NMR Data for **N-methyl-5-phenyl-3-isoxazolecarboxamide**

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm.

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	160.0
Isoxazole C5	171.0
Isoxazole C3	162.0
Phenyl C (ipso)	127.0
Phenyl C (para)	131.0
Phenyl C (ortho)	126.0
Phenyl C (meta)	129.0
Isoxazole C4	98.0
N-CH ₃	27.0

Experimental Protocols

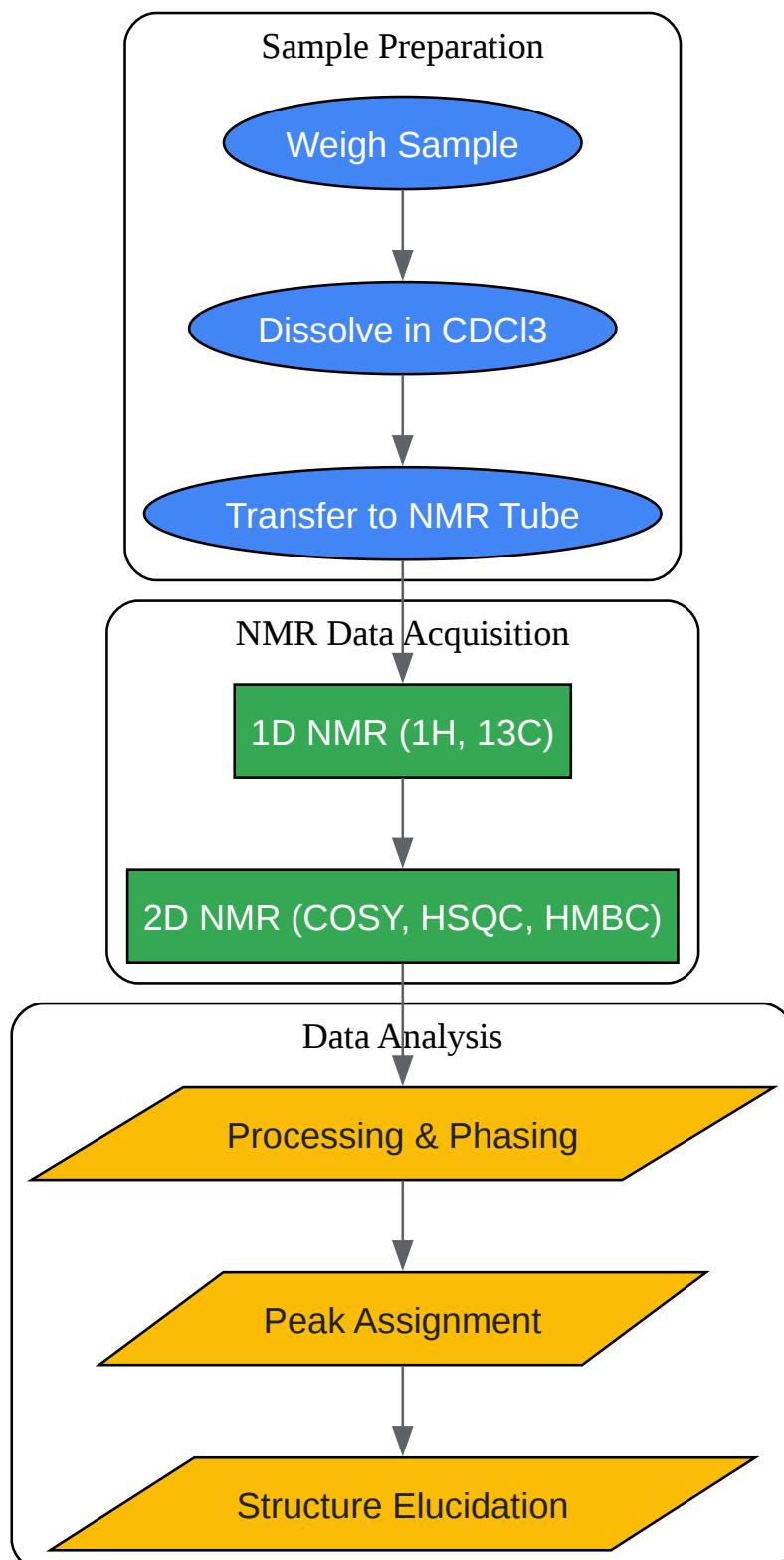
The following protocols describe the standard procedures for the NMR analysis of **N-methyl-5-phenyl-3-isoxazolecarboxamide**.

3.1. Sample Preparation

- Weigh approximately 5-10 mg of **N-methyl-5-phenyl-3-isoxazolecarboxamide**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can also be used depending on sample solubility.[8][9][10][11]
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).
- Transfer the solution to a 5 mm NMR tube.

3.2. NMR Data Acquisition

All NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution and sensitivity.


- ¹H NMR Spectroscopy:
 - Pulse Program: Standard single pulse (zg30)
 - Spectral Width: -2 to 12 ppm
 - Acquisition Time: ~3 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16
- ¹³C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled single pulse (zgpg30)
 - Spectral Width: 0 to 220 ppm
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024 or more, depending on sample concentration.
- 2D COSY (Correlation Spectroscopy):[\[12\]](#)[\[13\]](#)
 - Pulse Program: Standard COSY (cosygpqf)
 - Spectral Width (F1 and F2): -2 to 12 ppm
 - Number of Increments: 256
 - Number of Scans per Increment: 8
- 2D HSQC (Heteronuclear Single Quantum Coherence):[\[12\]](#)[\[13\]](#)

- Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)
- Spectral Width (F2, ^1H): -2 to 12 ppm
- Spectral Width (F1, ^{13}C): 0 to 180 ppm
- Number of Increments: 256
- Number of Scans per Increment: 16
- 2D HMBC (Heteronuclear Multiple Bond Correlation):[[12](#)][[13](#)][[14](#)]
 - Pulse Program: Standard HMBC (hmbcgplpndqf)
 - Spectral Width (F2, ^1H): -2 to 12 ppm
 - Spectral Width (F1, ^{13}C): 0 to 220 ppm
 - Number of Increments: 256
 - Number of Scans per Increment: 32
 - Long-range coupling delay optimized for $J = 8$ Hz.

Visualization of Workflows and Correlations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of **N-methyl-5-phenyl-3-isoxazolecarboxamide**.

[Click to download full resolution via product page](#)

NMR Characterization Workflow

4.2. Predicted 2D NMR Correlations

The following diagram illustrates the key predicted long-range (HMBC) and short-range (HSQC and COSY) correlations that would be expected for **N-methyl-5-phenyl-3-isoxazolecarboxamide**, which are crucial for confirming the connectivity of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.washington.edu [chem.washington.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. youtube.com [youtube.com]

- To cite this document: BenchChem. [Application Note: NMR Characterization of N-methyl-5-phenyl-3-isoxazolecarboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b171521#nmr-characterization-of-n-methyl-5-phenyl-3-isoxazolecarboxamide\]](https://www.benchchem.com/product/b171521#nmr-characterization-of-n-methyl-5-phenyl-3-isoxazolecarboxamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com